N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
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Overview
Description
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorobenzyl and nitrobenzyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring system.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through nucleophilic substitution reactions.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via alkylation reactions.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes and preventing their activity.
Receptor Modulation: By interacting with receptors and altering their signaling pathways.
Pathway Interference: By disrupting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone core structures.
Fluorobenzyl Compounds: Compounds containing the fluorobenzyl group.
Nitrobenzyl Compounds: Compounds containing the nitrobenzyl group.
Uniqueness
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both fluorobenzyl and nitrobenzyl groups in the same molecule is relatively rare and may result in unique reactivity and biological activity.
Properties
CAS No. |
899901-68-9 |
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Molecular Formula |
C26H23FN4O5 |
Molecular Weight |
490.491 |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H23FN4O5/c27-20-11-7-18(8-12-20)16-28-24(32)6-3-15-29-25(33)22-4-1-2-5-23(22)30(26(29)34)17-19-9-13-21(14-10-19)31(35)36/h1-2,4-5,7-14H,3,6,15-17H2,(H,28,32) |
InChI Key |
GXAOUTQIHZKILB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
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